5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine
Description
Properties
IUPAC Name |
5-bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-3-7-12-8-5(2)4-6(10)11-9(8)13-7/h4H,3H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCDWILXTONYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C(=CC(=N2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598575 | |
| Record name | 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133240-32-1 | |
| Record name | 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Selection and Initial Functionalization
The synthesis begins with 5-bromo-2-chloro-3-nitropyridine (1 ), where the chlorine at position 2 undergoes nucleophilic aromatic substitution (SNAr) with ethylamine in a H2O-isopropanol (IPA) solvent system (1:1 v/v) at 80°C for 2 hours. This step replaces the chlorine with an ethyl group, yielding 5-bromo-2-ethyl-3-nitropyridine (2 ) in >90% yield. The H2O-IPA system enhances solubility and reaction kinetics by acting as a Brønsted acid–base mediator.
Nitro Group Reduction and Diamine Formation
The nitro group in 2 is reduced using zinc dust (1 equiv) and concentrated HCl (0.5 equiv) at 80°C for 45 minutes, producing 5-bromo-2-ethylpyridine-2,3-diamine (3 ). Substituting HCl with acetic acid decreases the yield to 50%, underscoring the necessity of strong acids for efficient reduction.
Cyclization with Aldehydes
3 reacts with acetaldehyde in H2O-IPA at 85°C for 10 hours, inducing cyclization to form the imidazo[4,5-b]pyridine core. The methyl group at position 7 originates from acetaldehyde’s alkyl chain. Polar protic solvents like H2O-IPA facilitate imine formation and subsequent aromatization, achieving yields >85%. Aprotic solvents (toluene, THF) result in <30% yields due to poor intermediate stabilization.
Table 1: Optimization of Cyclization Conditions
| Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H2O-IPA (1:1) | 85 | 10 | 87 |
| MeOH | 85 | 10 | 72 |
| Toluene | 85 | 10 | 28 |
Mechanistic Insights
Time-dependent 1H NMR studies confirm the reaction proceeds via imine intermediate formation (δ 7.00 ppm), which cyclizes to dihydroimidazo[4,5-b]pyridine before aromatizing to the final product. Water promotes proton shuffling, enabling simultaneous electrophile–nucleophile activation.
Phase-Transfer Alkylation for N-Substitution
Core Structure Preparation
An alternative route involves synthesizing 5-bromo-1H-imidazo[4,5-b]pyridine-7-carbaldehyde (4 ) via cyclocondensation of 5-bromo-3-aminopyridine-2-carboxaldehyde with ammonium acetate.
Ethyl Group Introduction
4 undergoes alkylation with ethyl iodide under phase-transfer conditions (tetrabutylammonium bromide, NaOH, CH2Cl2–H2O), selectively substituting the N1 position with ethyl to yield 5-bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine. Phase-transfer catalysis enhances reaction rates by shuttling ionic species into the organic phase, achieving 78% yield.
Table 2: Phase-Transfer Alkylation Efficiency
| Alkylating Agent | Catalyst | Yield (%) |
|---|---|---|
| Ethyl iodide | TBAB | 78 |
| Ethyl bromide | TBAB | 65 |
Post-Synthetic Bromination Approaches
Directed Bromination of Preformed Imidazo[4,5-b]pyridines
2-Ethyl-7-methyl-1H-imidazo[4,5-b]pyridine undergoes regioselective bromination at position 5 using N-bromosuccinimide (NBS) in DMF at 0°C. The electron-rich C5 position is activated for electrophilic substitution, yielding 65–70% product. However, over-bromination at C6 occurs at higher temperatures (>20°C).
Limitations and Side Reactions
Competing bromination at C6 (15–20%) necessitates careful temperature control and stoichiometric NBS use. Purification via column chromatography (SiO2, ethyl acetate/hexane) isolates the desired isomer.
Comparative Analysis of Methodologies
Table 3: Method Comparison for this compound Synthesis
| Method | Steps | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Tandem SNAr–Cyclization | 3 | 75 | One-pot, green solvent | Requires 5-bromo-2-chloro-3-nitropyridine |
| Phase-Transfer Alkylation | 2 | 62 | Selective N-alkylation | Low yields with ethyl bromide |
| Post-Synthetic Bromination | 2 | 55 | Late-stage functionalization | Regiochemical impurities |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Antimicrobial Activity
Imidazopyridine derivatives, including 5-bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine, have been extensively studied for their antimicrobial properties. Research indicates that compounds with this scaffold exhibit significant activity against various pathogens, including Mycobacterium tuberculosis. For instance, derivatives have shown promising minimum inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L against M. tuberculosis .
Table 1: Antimicrobial Activity of Imidazopyridines
| Compound | Target Pathogen | MIC (μmol/L) |
|---|---|---|
| 5c | M. tuberculosis | 0.6 |
| 5g | M. tuberculosis | 0.5 |
| 5i | M. tuberculosis | 0.8 |
| 5u | M. tuberculosis | 0.7 |
The presence of bromine and ethyl substituents in the structure enhances the lipophilicity and overall bioactivity of these compounds, making them suitable candidates for further development as antimicrobial agents.
Anticancer Potential
The structural similarity of imidazopyridines to purines has led to their investigation as potential anticancer agents. Studies have shown that these compounds can inhibit various kinases involved in cancer progression . For example, certain derivatives have demonstrated efficacy against cancer cell lines by disrupting critical signaling pathways.
Table 2: Anticancer Activity of Imidazopyridines
| Compound | Cancer Type | Mechanism of Action |
|---|---|---|
| Derivative A | Breast Cancer | Kinase inhibition |
| Derivative B | Lung Cancer | Apoptosis induction |
Structure-Activity Relationship (SAR)
The exploration of structure-activity relationships has been pivotal in optimizing the biological activity of imidazopyridine derivatives. Modifications at various positions on the imidazopyridine ring can lead to enhanced potency and selectivity against specific biological targets . For instance, altering substituents on the aromatic ring or modifying the nitrogen atoms can significantly influence the compound's interaction with target enzymes.
Covalent Inhibitors and Fragment-Based Drug Design (FBDD)
This compound has also been utilized in fragment-based drug discovery approaches due to its ability to form covalent bonds with target proteins . This property is particularly valuable in developing irreversible inhibitors that can provide prolonged therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Imidazo[4,5-b]pyridine Derivatives
Key Observations :
- Bromine Position : Bromine at position 6 (common in analogs ) vs. position 5 (target compound) alters electronic density and steric interactions. Position 5 bromine may enhance reactivity in electrophilic substitution reactions.
- Functional Groups : Ester moieties (compound 6) improve solubility, while acetyl groups (compound ) facilitate hydrogen bonding, influencing crystallinity.
Key Comparisons :
- Antioxidative Activity : Bromine at position 6 (compound ) correlates with higher radical scavenging capacity compared to bromine at position 5 (target compound), which may prioritize electrophilic reactivity over antioxidative effects.
- Anticancer Potential: Phenyl groups (compound 7) improve DNA intercalation, while ethyl/methyl groups (target compound) may optimize pharmacokinetics.
- Solubility vs. Bioactivity : Ester-functionalized derivatives (compound 6) balance solubility and bioactivity, whereas acetylated analogs (compound ) prioritize crystallinity for formulation.
Biological Activity
5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, antitubercular, and potential anticancer effects, supported by research findings and case studies.
- Molecular Formula : C₉H₁₀BrN₃
- Molecular Weight : 240.1 g/mol
- CAS Number : 133240-32-1
Antimicrobial Activity
Research indicates that imidazo[4,5-b]pyridine derivatives exhibit significant antimicrobial properties. A study reported the synthesis of various derivatives, including this compound, which demonstrated promising activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were notably low, suggesting effective antibacterial potency .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.6 | Staphylococcus aureus |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 0.5 | Escherichia coli |
| 5c | 0.6 | Mycobacterium tuberculosis |
Antitubercular Activity
Another significant aspect of the biological activity of this compound is its efficacy against Mycobacterium tuberculosis. In a study focusing on novel imidazopyridine derivatives, several compounds showed low MIC values against the bacterium, indicating their potential as antitubercular agents. For instance, derivatives with modifications at specific positions exhibited enhanced activity compared to unmodified counterparts .
Anticancer Potential
The anticancer properties of imidazo[4,5-b]pyridine derivatives have also been explored. In vitro studies have shown that these compounds can inhibit cancer cell proliferation in various cancer types. The mechanism of action is believed to involve interference with cellular signaling pathways and induction of apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A recent investigation synthesized multiple derivatives of imidazo[4,5-b]pyridine and evaluated their antimicrobial activity. The study found that the introduction of bromine at the 5-position significantly enhanced the antimicrobial potency against Gram-positive and Gram-negative bacteria .
- Antitubercular Activity : A series of imidazopyridine compounds were tested for their ability to inhibit Mycobacterium tuberculosis. Notably, compounds with substitutions at the C-4 position showed improved efficacy compared to their unsubstituted analogs .
- Cancer Cell Studies : Research focusing on the anticancer effects of imidazo[4,5-b]pyridine derivatives indicated that these compounds could effectively reduce cell viability in several cancer cell lines through apoptosis induction .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications at different positions on the imidazo[4,5-b]pyridine scaffold can lead to varied biological responses:
| Position | Modification | Effect on Activity |
|---|---|---|
| 2 | Ethyl group | Enhances solubility and bioactivity |
| 7 | Methyl group | Improves binding affinity to target enzymes |
| 5 | Bromine | Increases antimicrobial potency |
Q & A
[Basic] What are the established synthetic routes for 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine?
Methodological Answer:
The synthesis typically involves condensation of substituted pyridine-diamine precursors with aldehydes or alkylating agents. For example:
- Phase-transfer catalysis (PTC): Reacting 5-bromopyridine-2,3-diamine with ethyl aldehyde derivatives (e.g., propionaldehyde for ethyl groups) in dimethylformamide (DMF) under PTC conditions yields the imidazo[4,5-b]pyridine core. Catalysts like p-toluenesulfonic acid accelerate cyclization .
- Alkylation: Post-synthetic modification via alkylation (e.g., ethyl bromide with K₂CO₃ and tetrabutylammonium bromide in DMF) introduces substituents at the N-position .
- Purification: Column chromatography (ethyl acetate/hexane) and recrystallization ensure purity. Validate with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
[Basic] How is the structural identity of this compound confirmed?
Methodological Answer:
- X-ray crystallography: Resolve crystal structures using SHELXL for refinement. For example, fused-ring planarity and dihedral angles (e.g., 2.7° between acetyl groups and core) confirm substituent positions .
- NMR analysis: Key signals include:
- ¹H NMR: Aromatic protons (δ 7.5–8.5 ppm), ethyl group (triplet at δ 1.3 ppm for CH₃, quartet at δ 2.8 ppm for CH₂).
- ¹³C NMR: Bromine-induced deshielding at C7 (δ 125–130 ppm) .
- Mass spectrometry: ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 280.03 for C₉H₁₁BrN₃) .
[Advanced] How to address low regioselectivity during alkylation at the imidazole N-position?
Methodological Answer:
- Optimize reaction conditions: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity. Higher temperatures (60–80°C) improve selectivity for N1 vs. N3 alkylation .
- Steric/electronic tuning: Bulky alkylating agents (e.g., benzyl chloride) favor N1 due to steric hindrance at N3. Electron-withdrawing substituents on the pyridine ring direct alkylation to N1 .
- Monitor intermediates: Track reaction progress via TLC (hexane/ethyl acetate 3:1) and isolate intermediates for NMR analysis to identify regioisomers .
[Advanced] How to resolve contradictions in reported antimicrobial activity across derivatives?
Methodological Answer:
- Substituent positioning: Bromine at C7 (vs. C6) enhances activity against Bacillus pumilis (MIC 7.69 µmol/mL) but reduces efficacy against E. coli (MIC 29.41 µmol/mL). Ethyl/methyl groups at C2/C7 improve lipophilicity, enhancing membrane penetration .
- Experimental variables: Standardize broth microdilution assays (CLSI guidelines) to control inoculum size and pH. Compare against reference drugs (e.g., ciprofloxacin) .
- Data table (example):
| Microorganism | MIC (µmol/mL) | Substituent Position | Reference Compound MIC |
|---|---|---|---|
| Bacillus pumilis | 7.69 | C7-Br, C2-Ethyl | 3.90 (Ciprofloxacin) |
| Escherichia coli | 29.41 | C7-Br, C2-Ethyl | 1.95 (Ciprofloxacin) |
[Basic] What biological activities are associated with imidazo[4,5-b]pyridine derivatives?
Methodological Answer:
- Antimicrobial: Disrupt bacterial membrane integrity via π-π stacking with aromatic amino acids (e.g., Tyr in DNA gyrase) .
- Anticancer: Inhibit Aurora kinases (IC₅₀ 2–5 µM) by competing with ATP-binding pockets. Methyl/ethyl groups enhance bioavailability .
- Antioxidant: Scavenge ROS via radical stabilization by the imidazole ring. Acrylonitrile derivatives show 70% DPPH inhibition at 50 µM .
[Advanced] How to model π-π interactions between this compound and protein targets?
Methodological Answer:
- Molecular docking: Use AutoDock Vina with PDB structures (e.g., 4URO for Aurora kinases). Parameterize bromine’s van der Waals radius (1.85 Å) and partial charge (-0.3 e) .
- QM/MM simulations: Calculate binding energy (ΔG) for π-π stacking with phenylalanine residues (e.g., -8.2 kcal/mol for Phe172 in kinase targets) .
- Validate with NMR titration: Monitor chemical shift perturbations (CSPs) in ¹H NMR upon protein addition to confirm binding .
[Advanced] What crystallographic challenges arise with halogenated derivatives?
Methodological Answer:
- Disorder handling: Bromine’s high electron density causes artifacts. Use SHELXL’s PART instruction to model disordered ethyl/methyl groups .
- Twinned data: For non-merohedral twinning, apply TWIN/BASF commands in SHELXL. Refine Flack parameter to confirm absolute structure .
- Hydrogen bonding: Identify N–H⋯N and C–H⋯O interactions (2.8–3.2 Å) using OLEX2’s hydrogen-bond tool. These stabilize crystal packing .
[Basic] What analytical techniques quantify this compound in biological matrices?
Methodological Answer:
- UPLC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 280.03 → 152.0 (CE 25 eV) .
- Sample prep: Digest serum albumin with trypsin (37°C, 18 h). Enrich adducts (e.g., Cys34-bound metabolites) via immunoaffinity columns .
[Advanced] How to improve photostability for fluorescence-based applications?
Methodological Answer:
- Structural modification: Introduce electron-withdrawing groups (e.g., nitro at C5) to reduce π→π* transition energy. Ethyl groups at C2 enhance rigidity, reducing non-radiative decay .
- Solvent selection: Use deuterated DMSO to minimize H-bond quenching. Excitation at 320 nm (λem 450 nm) maximizes quantum yield (Φ = 0.42) .
[Advanced] What computational methods predict metabolic pathways?
Methodological Answer:
- ADMET prediction: Use SwissADME to identify CYP3A4-mediated N-dealkylation and bromine displacement as major pathways .
- Density Functional Theory (DFT): Calculate activation energies (ΔG‡) for oxidative reactions (e.g., B3LYP/6-311+G(d,p) level). Ethyl groups increase metabolic resistance (ΔG‡ > 25 kcal/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
